![molecular formula C18H25N5OS B5316457 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5316457.png)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide
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Overview
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide is a chemical compound that has been widely used in scientific research. It is a small molecule that has shown potential in various biomedical applications, including cancer treatment, neurological disorders, and inflammation.
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide varies depending on the application. In cancer research, it induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. In neurological disorders, it reduces oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway. In inflammation research, it decreases the production of pro-inflammatory cytokines and chemokines by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide has been shown to have various biochemical and physiological effects. In cancer research, it inhibits cell proliferation, induces apoptosis, and inhibits angiogenesis. In neurological disorders, it reduces oxidative stress and inflammation, and improves cognitive function. In inflammation research, it decreases the production of pro-inflammatory cytokines and chemokines, and reduces tissue damage.
Advantages and Limitations for Lab Experiments
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and cross the blood-brain barrier. It has low toxicity and can be administered orally or intravenously. However, there are also limitations to its use in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness.
Future Directions
There are several future directions for the use of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide in scientific research. In cancer research, it could be further studied as a potential chemotherapeutic agent or used in combination with other drugs to enhance its effectiveness. In neurological disorders, it could be studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In inflammation research, it could be studied as a potential treatment for autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Overall, the potential of this compound in various biomedical applications warrants further investigation.
In conclusion, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide is a small molecule that has shown potential in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore the potential of this compound in biomedical applications.
Synthesis Methods
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide involves the reaction between 2-(4-(2-methylbenzyl)piperazin-1-yl)acetic acid and 5-ethyl-1,3,4-thiadiazole-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform, and the product is obtained through column chromatography.
Scientific Research Applications
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide has been extensively studied in various scientific research fields. In cancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, it has been demonstrated to have neuroprotective effects by reducing oxidative stress and inflammation. In inflammation research, it has been shown to decrease the production of pro-inflammatory cytokines and chemokines.
properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-[(2-methylphenyl)methyl]piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5OS/c1-3-17-20-21-18(25-17)19-16(24)13-23-10-8-22(9-11-23)12-15-7-5-4-6-14(15)2/h4-7H,3,8-13H2,1-2H3,(H,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCDCWWERJMLHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CN2CCN(CC2)CC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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